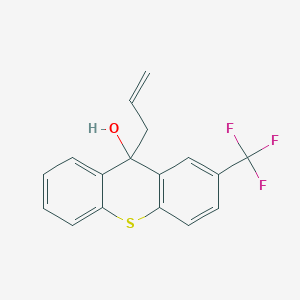

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

Description

Properties

IUPAC Name |

9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYSPKYXOWJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol typically involves the following steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative, in the presence of a sulfur source.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Allylation: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

This compound belongs to the thioxanthene class of antipsychotics, which are known for their dopamine receptor antagonism. Research indicates that thioxanthene derivatives can effectively manage symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic activity in the brain. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its pharmacokinetic profile and receptor binding affinity .

Cancer Treatment

Recent studies have suggested that compounds like this compound may exhibit anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, research into tricyclic compounds has shown promise in targeting cancer cells through the inhibition of FOXO transcription factors, which play a crucial role in regulating tumor growth and survival .

Organic Synthesis

Reagent in Chemical Reactions

The compound can serve as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its unique structure allows for site-selective alkylation processes, enabling chemists to construct complex molecular architectures efficiently. For example, electrochemical methodologies utilizing thioxanthene derivatives have been developed to achieve selective alkylation of azobenzenes, demonstrating the compound's utility in synthetic organic chemistry .

Materials Science

Fluorescent Dyes

Due to its distinct optical properties, this compound can be explored as a potential fluorescent dye. Its ability to absorb and emit light makes it suitable for applications in bioimaging and sensor technologies. Researchers are investigating its use in developing new materials that require specific light absorption characteristics for enhanced performance .

Case Studies

- Antipsychotic Efficacy : A study on thioxanthene derivatives demonstrated that modifications at the 2-position significantly influenced binding affinity to dopamine receptors. The inclusion of a trifluoromethyl group was associated with improved receptor selectivity and reduced side effects compared to traditional antipsychotics .

- Anticancer Activity : In vitro studies have shown that thioxanthene derivatives can induce apoptosis in cancer cell lines by activating FOXO transcription factors. This highlights the potential therapeutic applications of this compound in oncology .

- Synthetic Applications : A recent synthesis involving this compound showcased its effectiveness as a coupling agent, yielding high purity products with significant yields. This case emphasizes its role as a building block in complex organic synthesis .

Mechanism of Action

The mechanism of action of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The thioxanthene core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Variations on the Thioxanthene Core

The table below highlights critical structural differences among thioxanthene derivatives:

Key Observations :

- Trifluoromethyl vs.

- Allyl vs. Dimethylaminopropyl: The allyl group contributes to π-π stacking interactions, while the dimethylaminopropyl chain in C₁₉H₂₀F₃NOS introduces basicity, altering solubility and receptor binding .

- Sulfone Functionalization : The 10,10-dioxide derivative exhibits increased polarity, making it suitable for applications requiring aqueous solubility, such as fluorescent dyes .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in this compound increases logP compared to the hydroxylated analogue 9H-thioxanthen-9-one (logP = 4.434 for the ketone vs. predicted ~3.5–4.0 for the hydroxylated form) .

- Collision Cross-Section (CCS) : CCS values for this compound (e.g., [M+H]⁺ at m/z 323.1) aid in mass spectrometry-based identification, differing significantly from analogues like 9-Allyl-2-chlorothioxanthen-9-ol ([M+H]⁺ at m/z 289.0) .

Biological Activity

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is a thioxanthene derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a thioxanthene core with an allyl group and a trifluoromethyl substituent. This configuration not only influences its solubility and permeability but also its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in proteins, potentially influencing enzyme activity and receptor binding. This interaction can modulate various cellular processes, including signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to increased cell death rates in malignant cells .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In a study assessing cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound displayed IC50 values of 25 µM and 30 µM, respectively. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thioxanthene derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 32 µg/mL | 25 µM (MCF-7) |

| Thioxanthene Derivative A | 64 µg/mL | 50 µM (MCF-7) |

| Thioxanthene Derivative B | 128 µg/mL | 40 µM (A549) |

Q & A

Q. What are the key synthetic strategies for preparing 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation and Grignard reactions. For example:

Core framework formation : Start with a cyclized xanthenone precursor (e.g., 3,6-dihydroxy-9H-xanthen-9-one) via acid-catalyzed cyclization of benzophenone derivatives .

Allylation : React the hydroxyl groups with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 1 hour, 64% yield) .

Trifluoromethyl introduction : Use trifluoromethylation agents (e.g., CF₃Cu or CF₃I) in THF under controlled temperatures.

- Optimization Tips :

- Use phase-transfer catalysts (e.g., BTEAC) for alkylation to improve yield .

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Allyl bromide, K₂CO₃, acetone, reflux | 64% | |

| Grignard Addition | o-TolylMgBr, THF, 2h | 80% |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm, multiplet) and trifluoromethyl groups (¹⁹F NMR: δ −60 to −70 ppm) .

- FT-IR : Confirm hydroxyl (broad peak ~3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₃F₃OS: 346.07) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in 9-Allyl derivatives, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 170 K) to minimize thermal motion .

- Disorder Handling : For disordered atoms (e.g., CF₃ groups), apply occupancy refinement (e.g., 56.4%, 28.7%, 14.8% for three F positions) and geometric restraints .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O1–H1A···N1, d = 2.86 Å) using SHELXL .

- Challenges :

- High Z′ values due to conformational flexibility.

- Weak diffraction for non-crystalline impurities; recrystallize from dichloromethane/hexane .

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/n | |

| R-factor | 0.043 | |

| Disordered Atoms | CF₃, CH₃ |

Q. What methodologies are employed in Comparative Molecular Field Analysis (CoMFA) to correlate the antitumor activity of thioxanthenone derivatives with their molecular properties?

- Methodological Answer :

- Alignment : Use root-mean-square (RMS) fitting to align molecules to a template (e.g., hycanthone methanesulfonate) .

- Field Calculation : Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields at 1–2 Å grid spacing .

- Hydrophobic Effects : Incorporate log P values via PLS regression to explain ~16% of activity variance .

- Validation : Cross-validate using leave-one-out (LOO) methods; aim for q² > 0.5.

- Case Study : For Panc03 tumor inhibition, CoMFA revealed that electronegative substituents at C2 enhance activity .

| CoMFA Contribution | Steric | Electrostatic | Hydrophobic |

|---|---|---|---|

| Variance Explained | 42% | 42% | 16% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.